molecular formula C12H13ClO3 B1313142 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester CAS No. 53503-49-4

4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester

Cat. No.: B1313142
CAS No.: 53503-49-4
M. Wt: 240.68 g/mol
InChI Key: YKJFOAUMSHLSEB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJFOAUMSHLSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440795
Record name Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53503-49-4
Record name Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Acylation of 4-Chlorobenzoyl Chloride with Zinc Enolate

One of the primary documented methods for synthesizing 4-(4-chloro-phenyl)-4-oxo-butyric acid ethyl ester involves the reaction of 4-chlorobenzoyl chloride with a zinc enolate derivative of ethyl acetoacetate or related compounds. This method was reported in Tetrahedron Letters (1985) and involves:

  • Formation of a zinc enolate intermediate from ethyl acetoacetate or a related β-keto ester.
  • Reaction of this enolate with 4-chlorobenzoyl chloride to yield the target β-keto ester.
  • The reaction typically proceeds under controlled temperature conditions to optimize yield and purity.

This approach is advantageous due to the relatively straightforward reaction conditions and the availability of starting materials.

Reduction and Conversion Steps

In related syntheses, the keto acid intermediate can be reduced to the corresponding hydroxy acid or butyric acid derivative using:

  • Catalytic hydrogenation (preferred for environmental reasons).
  • Wolff-Kishner reduction or Clemmensen reduction (less commonly used due to harsher conditions).

The reduced acid can then be converted to acid halides (e.g., acid chlorides) using reagents such as thionyl chloride or phosphorus oxychloride, facilitating further cyclization or esterification steps.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Zinc enolate acylation 4-Chlorobenzoyl chloride, zinc enolate of ethyl acetoacetate Zinc, 4-chlorobenzoyl chloride Controlled temperature, inert atmosphere Moderate to high Direct synthesis of β-keto ester; well-documented
Friedel-Crafts acylation (analogous) 4-Chlorobenzene (conceptual), succinic anhydride Lewis acid (AlCl3), dichlorobenzene solvent -30°C to 70°C High (for alkoxy analogs) Adaptable method; mild conditions; high selectivity
Reduction and acid halide formation β-Keto acid intermediates Catalytic hydrogenation, thionyl chloride Room temperature to reflux High (e.g., 97% for related compounds) Environmentally friendly reduction preferred

Research Findings and Notes

  • The zinc enolate method is supported by a peer-reviewed publication in Tetrahedron Letters (1985), which provides detailed experimental procedures and characterization data for the product.
  • The Friedel-Crafts acylation method, while described for alkoxy-substituted phenyl compounds, offers a high-yield, mild-condition alternative that could be adapted for 4-chlorophenyl derivatives. The use of dichlorobenzene solvents enhances selectivity and facilitates product isolation.
  • Catalytic hydrogenation is preferred for reduction steps due to minimal waste generation and high yields (up to 97% reported for related compounds).
  • The product can be isolated by solvent extraction or crystallization, with purification facilitated by the solubility differences of isomeric by-products in dichlorobenzene solvents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 4-(4-Chloro-phenyl)-4-oxo-butyric acid.

    Reduction: 4-(4-Chloro-phenyl)-4-hydroxy-butyric acid ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Bromo-Substituted Analog :
  • Compound: Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2).
  • Key Difference : Bromine (Br) replaces chlorine (Cl).
  • Impact : Bromine’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter reactivity in nucleophilic substitution reactions.
  • Synthesis: Achieved via ethanol-mediated synthesis (99% yield) or via ethyl diazoacetate (74% yield) .
Fluoro-Substituted Analog :
  • Compound: (E)-Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate (CAS 60611-95-2).
  • Key Difference: Fluorine (F) substituent and α,β-unsaturated ester (but-2-enoate).
  • The double bond introduces rigidity, affecting conformational flexibility .
Methoxy-Substituted Analog :
  • Compound: 2-(4-Methoxy-benzoyl)-4-(4-methoxy-phenyl)-4-oxo-but-2-enoic acid ethyl ester.
  • Key Difference : Methoxy (-OMe) groups replace chloro substituents.

Functional Group Modifications

α,β-Unsaturated Esters :
  • Example: (E/Z)-2-(4-Chloro-benzoyl)-4-(4-chloro-phenyl)-4-oxo-but-2-enoic acid ethyl ester (2g).
  • Key Difference: Conjugated double bond (but-2-enoate) and additional benzoyl group.
  • Impact : The double bond increases susceptibility to Michael addition reactions. The benzoyl group may sterically hinder interactions in catalytic processes. Synthesized in 74% yield using Cu(OAc)₂·H₂O and I₂ .
Cyano-Modified Analogs :
  • Example: 2-Cyano-4-(4-methoxy-phenyl)-4-oxo-butyric acid ethyl ester (CAS 881673-52-5).
  • Key Difference: Cyano (-CN) group at the β-position.
  • Impact: The electron-withdrawing cyano group enhances electrophilicity at the ketone, facilitating nucleophilic attacks. This modification is critical in constructing heterocyclic scaffolds .

Ester Group Variations

Methyl Ester Derivatives :
  • Example : 4-(4′-Methylsulfanyl-biphenyl-4-yl)-4-oxo-butyric acid methyl ester.
  • Key Difference : Methyl ester instead of ethyl and biphenyl backbone.
  • Impact : Methyl esters generally exhibit lower hydrolytic stability than ethyl esters. The biphenyl structure increases molecular weight (MW = 326.4 g/mol) and may enhance π-π stacking in solid-state forms .
Simpler Homolog :
  • Example: Ethyl 4-oxobutanoate (CAS 10138-10-0).
  • Key Difference : Lacks the 4-chlorophenyl group.
  • Impact: Reduced steric bulk and molecular weight (MW = 130.14 g/mol) result in higher volatility and lower boiling point. Synthesized via ethanolysis of succinic anhydride (82% yield) .

Conformational and Structural Comparisons

  • Phenoxy vs. Chlorophenyl: 4-(3-Methoxyphenoxy)butanoic acid ethyl ester adopts a planar carboxyl group conformation (HO—C(O)—CH₂—CH₂ torsion angle = 174.73°), whereas biphenyl analogs like 4-(4-chlorophenoxy)butanoic acid exhibit slight twists (torsion angle = 161.6°). These differences influence crystallinity and solubility .

Data Tables

Table 2: Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity
Ethyl 4-(4-chlorophenyl)-4-oxobutyrate C₁₂H₁₃ClO₃ 240.68 95%
Ethyl 4-oxobutanoate C₆H₁₀O₃ 130.14 95%
2-Cyano-4-(4-methoxy-phenyl)-4-oxo-butyric acid ethyl ester C₁₄H₁₅NO₄ 261.27 95%

Biological Activity

4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester is an organic compound known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by a 4-chloro-phenyl group attached to a butyric acid ethyl ester moiety, has garnered attention due to its unique structural features that confer distinct chemical reactivity and biological activity.

The molecular formula of this compound is C12H13ClO3, with a molecular weight of approximately 240.68 g/mol. The structure includes:

  • A chlorophenyl group that enhances its biological activity.
  • A ketone functionality that allows for various chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves the inhibition of essential enzymes in bacterial metabolism, leading to cell death.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer. In a study published in the University of Central Florida's patent database, derivatives of 4-oxo-butenoic acid, including this compound, demonstrated anti-tumor activity against human breast carcinoma cells. The proposed mechanism involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. It may act as an inhibitor of enzymes involved in nucleic acid synthesis and protein synthesis, affecting various biochemical pathways critical for microbial growth and cancer cell proliferation.

Case Studies and Research Findings

  • Anticancer Efficacy : A study highlighted the use of this compound in a series of experiments involving breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Activity : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it effectively inhibited bacterial growth at relatively low concentrations, supporting its application in developing new antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChloro group, ketone functionalityAntimicrobial, anticancer
4-(4-Chloro-phenyl)-4-hydroxy-butyric acid ethyl esterHydroxy groupReduced anticancer activity
4-(4-Methoxy-phenyl)-2,4-dioxo-3-(phenyl-hydrazono)butyric acidDifferent substituentsPotential anti-tumor properties

Q & A

Q. What established synthetic routes are available for 4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions or esterification of intermediates. Key steps include:

  • Claisen-Schmidt Condensation: Reacting 4-chloroacetophenone with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form the β-ketoester intermediate .
  • Esterification: Using ethyl chloroacetate with a carboxylic acid derivative under acidic or basic catalysis (e.g., H₂SO₄ or NaOEt) .

Optimization Strategies:

  • Catalyst Selection: Use ammonium acetate or triethylamine to enhance reaction efficiency and reduce side products .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and decomposition risks .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Claisen-Schmidt65–75Piperidine, ethanol, reflux
Esterification70–85H₂SO₄, toluene, 80°C

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm, doublets for para-substituted chloro group) and ester methyl groups (δ 1.2–1.4 ppm) .
    • ¹³C NMR: Confirm the carbonyl (δ 170–200 ppm) and quaternary carbons adjacent to the chloro group .
  • IR Spectroscopy: Detect C=O stretches (1700–1750 cm⁻¹) and C-Cl bonds (550–650 cm⁻¹) .
  • Mass Spectrometry (MS): Use EI-MS to observe molecular ion peaks (e.g., m/z 242 for [M]⁺) and fragmentation patterns .

Validation: Cross-reference data with NIST Standard Reference Database 69 to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be addressed?

Methodological Answer: Discrepancies often arise from variations in assay protocols or impurity profiles. To resolve these:

  • Standardize Assays: Use established protocols (e.g., MIC for antimicrobial activity) with positive controls (e.g., ciprofloxacin) .
  • Purity Verification: Employ HPLC (>95% purity) to eliminate confounding effects from byproducts .
  • Structure-Activity Analysis: Compare activity across derivatives (e.g., replacing the chloro group with fluoro) to isolate functional group contributions .

Case Study: A 2011 study reported anticancer IC₅₀ values of 12 μM, while a 2012 study found no activity. Reanalysis revealed differences in cell lines (HeLa vs. MCF-7) and incubation times .

Q. What mechanistic insights can be derived from the compound’s structural features and reactivity?

Methodological Answer:

  • Electrophilic Reactivity: The β-ketoester moiety undergoes nucleophilic attack at the carbonyl carbon, enabling cyclization reactions (e.g., forming pyrimidine derivatives) .
  • Steric Effects: The para-chloro group on the phenyl ring stabilizes intermediates via resonance, directing regioselectivity in cross-coupling reactions .
  • Hydrolysis Sensitivity: The ester group is prone to base-catalyzed hydrolysis, requiring anhydrous conditions during synthesis .

Experimental Design:

  • Kinetic Studies: Monitor hydrolysis rates using UV-Vis spectroscopy under varying pH conditions .
  • DFT Calculations: Model charge distribution to predict reactive sites for functionalization .

Q. What environmental or degradation products should be considered in lifecycle studies?

Methodological Answer:

  • Hydrolysis Products: Ethanol and 4-(4-Chloro-phenyl)-4-oxo-butyric acid may form under aqueous conditions .
  • Photodegradation: UV exposure can cleave the C-Cl bond, generating phenolic byproducts (monitor via GC-MS) .
  • Microbial Metabolism: Soil studies show microbial conversion to non-toxic 4-oxo-butyric acid; use LC-MS/MS for trace analysis .

Mitigation: Incorporate stability testing (e.g., ICH Q1A guidelines) during storage protocol development .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester
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4-(4-Chloro-phenyl)-4-oxo-butyric acid ethyl ester

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